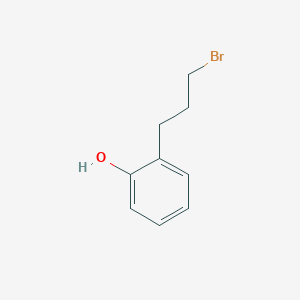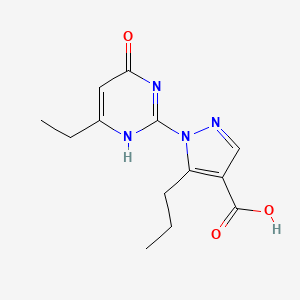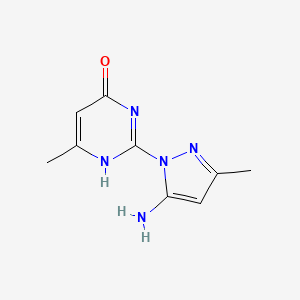
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 45497533 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 45497533 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced technologies and equipment .
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 45497533 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further chemical synthesis or industrial applications .
Scientific Research Applications
The compound with Chemical Abstracts Service number 45497533 has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 45497533 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the one identified by Chemical Abstracts Service number 45497533 include those with similar chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 45497533 lies in its specific chemical structure and the resulting properties. These properties make it particularly valuable for certain applications, distinguishing it from other similar compounds .
Conclusion
The compound with Chemical Abstracts Service number 45497533 is a versatile and valuable chemical with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest.
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMKVHXRSODFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B7856538.png)




![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B7856589.png)
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7856600.png)

![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7856615.png)
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one](/img/structure/B7856619.png)
